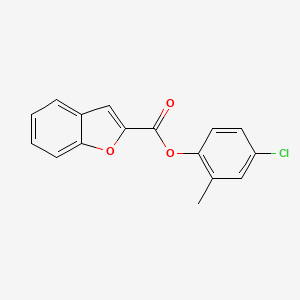

![molecular formula C18H23N3OS B5547303 4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)

4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The compound 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, which shares structural similarities with the compound of interest, has been synthesized through a process involving condensation reactions. This synthesis provides insight into the methods that might be applicable for the target compound (Thimmegowda et al., 2009).

Molecular Structure Analysis

The molecular structure of the compound can be characterized using crystallography, as demonstrated in the study by Thimmegowda et al. (2009), where similar compounds were analyzed. This approach is essential for understanding the 3D conformation and potential binding sites (Thimmegowda et al., 2009).

Chemical Reactions and Properties

Research on related compounds, such as derivatives of piperidine, has shown a variety of chemical reactions, including cyclization and condensation. These reactions can significantly alter the chemical properties and biological activities of the resulting compounds (Goli-Garmroodi et al., 2015).

Physical Properties Analysis

The physical properties of such complex organic compounds are often determined through methods like spectroscopy (NMR, IR) and mass spectrometry. These techniques provide detailed information about the structure, purity, and physical state of the compound (Rajkumar et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from studies involving similar compounds. For example, studies on the synthesis and reaction of various piperidine derivatives offer valuable insights into the reactivity patterns and potential chemical behavior of the compound (Ahmed et al., 2017).

Scientific Research Applications

Pharmacological Applications

This compound has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, showing promise in the context of neurological disorders. Specifically, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, a related compound, potentiates the effects of L-DOPA in models of Parkinson's disease, suggesting potential applications in neurodegenerative disease treatment (J. Wright et al., 1999).

Synthetic Chemistry

The compound's relevance extends to synthetic chemistry, where it serves as a building block in the synthesis of various bioactive molecules. For instance, its incorporation into piperazine-2,6-dione derivatives and subsequent evaluation for anticancer activity highlights its utility in medicinal chemistry (Sandeep Kumar et al., 2013). Moreover, the synthesis and structural characterization of novel bioactive heterocycles, such as 7-Chloro-5-Cyclopropyl-9-Methyl-10-(2-Piperidin-1-yl-Ethyl)-5,10-Dihydro-4,5,6,10-Tetraaza-Dibenzo[a, d] Cyclohepten-11-One, demonstrate the compound's versatility in generating therapeutically relevant entities (N. R. Thimmegowda et al., 2009).

Biological Evaluation

This compound and its derivatives have been evaluated for various biological activities, including antimicrobial and antifungal properties. The synthesis and biological evaluation of piperidine-based derivatives, for instance, have contributed to the development of new antimicrobial agents, underscoring the compound's potential in addressing infectious diseases (R. Rajkumar et al., 2014).

Molecular Biology

In molecular biology, the compound's derivatives have been studied for their interaction with specific receptors, illustrating the compound's relevance in elucidating biological mechanisms and potential therapeutic targets. For example, the synthesis and structure-activity relationships of N-aryl-piperidine derivatives have shed light on human histamine H3 receptor agonism, providing insights into receptor modulation (M. Ishikawa et al., 2010).

Safety and Hazards

properties

IUPAC Name |

[4-(1H-imidazol-2-yl)piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c22-18(16-12-14-4-2-1-3-5-15(14)23-16)21-10-6-13(7-11-21)17-19-8-9-20-17/h8-9,12-13H,1-7,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUMZXRUDCBFMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2)C(=O)N3CCC(CC3)C4=NC=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)

![2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)

![6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5547238.png)

![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)

![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)

![6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)

![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)

![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)

![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)

![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)